GSK299423

Description

Propriétés

Numéro CAS |

1352149-24-6 |

|---|---|

Formule moléculaire |

C25H27N5O2S |

Poids moléculaire |

461.6 g/mol |

Nom IUPAC |

6-methoxy-4-[2-[4-([1,3]oxathiolo[5,4-c]pyridin-6-ylmethylamino)piperidin-1-yl]ethyl]quinoline-3-carbonitrile |

InChI |

InChI=1S/C25H27N5O2S/c1-31-20-2-3-23-22(11-20)21(17(12-26)13-29-23)6-9-30-7-4-18(5-8-30)27-14-19-10-25-24(15-28-19)32-16-33-25/h2-3,10-11,13,15,18,27H,4-9,14,16H2,1H3 |

Clé InChI |

NKXJSCXEAVZSMF-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GSK299423; GSK-299423; GSK 299423. |

Origine du produit |

United States |

Foundational & Exploratory

GSK299423: A Deep Dive into the Mechanism of a Novel Bacterial Topoisomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK299423 is a potent antibacterial agent that represents a novel class of bacterial topoisomerase inhibitors (NBTIs). This technical guide provides an in-depth exploration of its mechanism of action, distinguishing it from previous classes of antibiotics and highlighting its potential in combating antimicrobial resistance. The information presented herein is a synthesis of preclinical data, offering a detailed overview for researchers and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of Type IIA Topoisomerases

This compound exerts its antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These type IIA topoisomerases are crucial for managing DNA topology during replication, transcription, and chromosome segregation. Unlike fluoroquinolone antibiotics, which trap the enzyme-DNA complex after DNA cleavage, this compound employs a unique mechanism. It stabilizes a pre-cleavage state of the enzyme-DNA complex, preventing the DNA strand-passage reaction from occurring. This distinct mode of action allows this compound to be effective against many fluoroquinolone-resistant bacterial strains.

The crystal structure of this compound in complex with Staphylococcus aureus DNA gyrase and a DNA fragment has been determined, providing a detailed view of its binding mode. The inhibitor binds to a transient, non-catalytic pocket at the interface of the two GyrA subunits, effectively bridging the DNA and the enzyme. This interaction stabilizes the DNA in a stretched and untwisted conformation between the two active sites, thereby inhibiting double-strand DNA cleavage and the subsequent conformational changes required for enzyme turnover.

Signaling Pathway of this compound Inhibition

The following diagram illustrates the key steps in the bacterial DNA topoisomerase IIA catalytic cycle and the point of intervention by this compound.

Caption: this compound inhibits bacterial topoisomerases by stabilizing the pre-cleavage complex.

Quantitative Analysis of Inhibition

This compound demonstrates potent inhibitory activity against DNA gyrase from both Gram-positive and Gram-negative bacteria. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | Bacterial Species | IC50 (nM) |

| DNA Gyrase (Supercoiling) | Staphylococcus aureus | 14 |

| DNA Gyrase (Supercoiling) | Escherichia coli | 100 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity is a measure of the compound's potency.

Experimental Workflow:

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5% (w/v) glycerol, 0.01 mg/mL BSA, and 0.36 µg of relaxed pBR322 DNA.

-

Compound Addition: Add varying concentrations of this compound (typically in DMSO, ensuring the final DMSO concentration is consistent across all reactions and does not exceed 1-2%).

-

Enzyme Addition: Initiate the reaction by adding purified S. aureus or E. coli DNA gyrase.

-

Incubation: Incubate the reactions at 37°C for 30 to 60 minutes.

-

Termination: Stop the reactions by adding a stop buffer containing SDS and proteinase K.

-

Analysis: Separate the supercoiled and relaxed DNA topoisomers by agarose gel electrophoresis.

-

Quantification: Stain the gel with ethidium bromide, visualize under UV light, and quantify the amount of supercoiled DNA using densitometry.

-

IC50 Determination: Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Topoisomerase IV Relaxation Assay

This assay measures the ability of topoisomerase IV to relax supercoiled plasmid DNA. Inhibition of this activity provides another measure of the compound's potency against type IIA topoisomerases.

Experimental Workflow:

Caption: Workflow for the topoisomerase IV relaxation inhibition assay.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 40 mM HEPES (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, and 0.5 µg of supercoiled pBR322 DNA.

-

Compound Addition: Add varying concentrations of this compound.

-

Enzyme Addition: Start the reaction by adding purified S. aureus or E. coli topoisomerase IV.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reactions by adding a stop buffer containing SDS and EDTA.

-

Analysis: Separate the relaxed and supercoiled DNA by agarose gel electrophoresis.

-

Quantification: Stain the gel, visualize, and quantify the amount of relaxed DNA.

-

IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound represents a significant advancement in the field of antibacterial drug discovery. Its novel mechanism of action, targeting the pre-cleavage state of bacterial type IIA topoisomerases, provides a powerful tool against drug-resistant pathogens. The detailed understanding of its interaction with the enzyme-DNA complex, supported by structural and biochemical data, offers a solid foundation for the rational design of next-generation NBTIs with improved efficacy and spectrum of activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising class of antibacterial agents.

GSK299423: A Technical Guide to a Novel Bacterial Topoisomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK299423, a novel bacterial topoisomerase inhibitor (NBTI). It covers the compound's mechanism of action, spectrum of activity, and detailed experimental protocols for its evaluation.

Executive Summary

This compound is a potent, broad-spectrum antibiotic that targets bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[1] Its novel mechanism of action, which is distinct from that of fluoroquinolones, allows it to circumvent existing resistance mechanisms, making it a promising candidate for the treatment of infections caused by multidrug-resistant bacteria.[1] this compound stabilizes a pre-cleavage enzyme-DNA complex, thereby inhibiting DNA strand separation and subsequent replication.[1] This document outlines the key preclinical data for this compound and provides detailed methodologies for its characterization.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Inhibitory Activity of this compound against Bacterial Topoisomerases

| Enzyme Target | Organism | Assay Type | IC50 (nM) |

| DNA Gyrase | Staphylococcus aureus | Supercoiling | 14[1] |

Table 2: Antibacterial Activity of this compound and a Related NBTI, GSK2140944

A comprehensive table of Minimum Inhibitory Concentration (MIC) values for this compound against a wide array of bacterial species is not publicly available. However, data for the related novel bacterial topoisomerase inhibitor, GSK2140944, provides an indication of the expected spectrum of activity for this class of compounds.

| Organism | Strain Type | GSK2140944 MIC Range (µg/mL) | GSK2140944 MIC50 (µg/mL) | GSK2140944 MIC90 (µg/mL) |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.06 - 1 | 0.25 | 0.5 |

| Staphylococcus aureus | Methicillin-susceptible (MSSA) | 0.06 - 1 | 0.25 | 0.5 |

| Coagulase-negative staphylococci | - | 0.03 - 1 | 0.12 | 0.5 |

| Streptococcus pneumoniae | Penicillin-susceptible & non-susceptible | ≤0.015 - 1 | 0.25 | 0.25 |

| β-hemolytic streptococci | - | 0.03 - 1 | 0.25 | 0.5 |

| Viridans group streptococci | - | ≤0.015 - 1 | 0.12 | 0.5 |

| Haemophilus influenzae | - | 0.06 - 4 | 0.5 | 2 |

| Escherichia coli | - | 0.25 - 8 | 1 | 2 |

| Enterobacter spp. | - | 1 - >32 | 4 | 32 |

| Klebsiella spp. | - | 1 - >32 | 4 | 8 |

Data for GSK2140944 is sourced from a study on its in vitro activity.[2]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the function of bacterial type IIA topoisomerases. Unlike fluoroquinolones, which trap the enzyme-DNA complex after DNA cleavage, this compound stabilizes a pre-cleavage state of the complex.[1] This action prevents the separation of the DNA strands, a crucial step in DNA replication and transcription, ultimately leading to bacterial cell death. The binding site of this compound on the DNA gyrase subunit A is distinct from the fluoroquinolone binding site, which is consistent with its activity against fluoroquinolone-resistant strains.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for MIC Determination

Detailed Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Drug Dilution: Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

DNA Gyrase Supercoiling Assay

This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Experimental Workflow for DNA Gyrase Supercoiling Assay

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, DNA gyrase enzyme, and an appropriate assay buffer (typically containing HEPES-KOH, potassium glutamate, magnesium acetate, DTT, and spermidine).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reactions by adding a stop solution containing SDS and EDTA.

-

Agarose Gel Electrophoresis: Analyze the DNA products on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the amount of supercoiled and relaxed DNA in each lane to determine the concentration of this compound that inhibits 50% of the supercoiling activity (IC50).

Topoisomerase IV Decatenation Assay

This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing kDNA (a network of interlocked DNA minicircles), topoisomerase IV enzyme, and a suitable assay buffer (similar to the gyrase buffer but may have different salt concentrations).

-

Inhibitor Addition: Add various concentrations of this compound to the reaction mixtures, including a no-drug control.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).

-

Termination: Stop the reactions by adding a stop solution (e.g., SDS/EDTA).

-

Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Decatenated minicircles migrate into the gel, while the catenated kDNA network remains in the well.

-

Visualization and Quantification: Stain the gel, visualize the DNA bands, and quantify the amount of released minicircles to determine the IC50 of this compound for topoisomerase IV inhibition.

In Vivo Efficacy

While specific quantitative in vivo efficacy data for this compound is not widely available in the public literature, novel bacterial topoisomerase inhibitors have demonstrated efficacy in murine infection models. For instance, related compounds have shown dose-dependent activity in neutropenic mouse thigh infection models against pathogens like Staphylococcus aureus and Streptococcus pneumoniae. These studies are crucial for determining the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy, such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).

Conclusion

This compound represents a significant advancement in the field of antibacterial research. Its unique mechanism of action, targeting a pre-cleavage state of the bacterial topoisomerase-DNA complex, provides a powerful tool against fluoroquinolone-resistant pathogens. The potent in vitro activity of this class of compounds underscores its potential as a lead for the development of new therapies to combat the growing threat of antimicrobial resistance. Further studies to fully elucidate its in vivo efficacy and safety profile are warranted.

References

- 1. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Target and Mechanism of GSK299423: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target identification and validation of GSK299423, a novel antibacterial agent. It is important to note at the outset that, contrary to potential misconceptions, this compound is not a RIPK1 inhibitor involved in the necroptosis pathway. Instead, extensive research has firmly established its identity as a novel bacterial topoisomerase inhibitor (NBTI). This document will detail the validated target of this compound, its mechanism of action, and present relevant data and experimental methodologies.

Executive Summary

Target Identification and Validation

The identification of bacterial type II topoisomerases as the primary target of this compound was achieved through a combination of biochemical assays, structural biology, and resistance studies.

Biochemical Activity

This compound demonstrated potent inhibition of the supercoiling activity of DNA gyrase from both Gram-positive and Gram-negative bacteria.[1][4] This inhibitory activity was quantified through in vitro enzyme assays.

Table 1: Inhibitory Activity of this compound against Bacterial Topoisomerases

| Enzyme Source | Assay Type | IC50 (nM) |

| Staphylococcus aureus DNA gyrase | Supercoiling | 14[1][4] |

| Escherichia coli DNA gyrase | Supercoiling | 100[4] |

Structural Elucidation

The definitive validation of the target and mechanism of action came from X-ray crystallography. The crystal structure of this compound in a complex with S. aureus DNA gyrase and a DNA fragment was solved at a resolution of 2.1 Å.[1][5]

This structural data revealed that this compound binds to a novel pocket at the dimer interface of the GyrA subunits, distinct from the binding site of fluoroquinolones.[1][2] The inhibitor was observed to intercalate with the uncleaved DNA, effectively "bridging" the DNA and the enzyme.[2][5] This binding mode stabilizes a pre-cleavage conformation of the enzyme-DNA complex, preventing the necessary strand separation for DNA replication.[1][2]

Resistance Studies

The emergence of resistance to antibiotics is a critical aspect of their development and provides valuable insights into their mechanism of action. Studies on S. aureus mutants resistant to novel bacterial topoisomerase inhibitors, including compounds structurally related to this compound, identified mutations in the GyrA and ParC subunits of DNA gyrase and topoisomerase IV, respectively.[2] These mutations were often located outside the traditional fluoroquinolone resistance-determining region, further confirming a distinct binding mode for this new class of inhibitors.[2]

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is a direct measure of the compound's effect on the enzyme.

Methodology:

-

Relaxed plasmid DNA (e.g., pBR322) is incubated with DNA gyrase in a suitable buffer containing ATP.

-

Varying concentrations of the test compound (this compound) are added to the reaction mixture.

-

The reaction is allowed to proceed at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

The amount of supercoiled DNA is quantified using densitometry to determine the IC50 value.

X-ray Crystallography

Determining the three-dimensional structure of the drug-target complex provides unequivocal evidence of the binding site and mechanism.

Methodology:

-

The target protein (S. aureus DNA gyrase) is expressed and purified.

-

A suitable DNA oligonucleotide is synthesized.

-

The protein, DNA, and this compound are co-crystallized.

-

X-ray diffraction data are collected from the crystals using a synchrotron source.

-

The diffraction data are processed, and the structure is solved and refined to reveal the atomic-level interactions between this compound and its target.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the workflow for its target identification.

Caption: Mechanism of action of this compound.

Caption: Workflow for this compound target identification.

Clarification on RIPK1 and Necroptosis

The initial query for this technical guide mentioned RIPK1 and necroptosis. It is crucial to clarify that this compound is not associated with this pathway. The necroptosis pathway is a form of programmed cell death dependent on the kinase activities of RIPK1 and RIPK3.[6][7] While GlaxoSmithKline has investigated RIPK1 inhibitors, such as GSK095 for pancreatic cancer, this is a distinct compound from this compound.[8] There is no evidence in the scientific literature to suggest that this compound targets RIPK1 or has any role in the regulation of necroptosis.

Caption: Logical relationship between GSK compounds and targets.

Conclusion

This compound is a well-characterized novel bacterial topoisomerase inhibitor with a distinct mechanism of action from existing antibiotics like fluoroquinolones. Its target has been unequivocally identified and validated through a robust combination of biochemical, structural, and microbiological studies. The information presented in this guide provides a comprehensive overview for researchers and drug development professionals, clarifying the true molecular target of this compound and distinguishing it from other compounds in the pharmaceutical landscape.

References

- 1. | BioWorld [bioworld.com]

- 2. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 8. fiercebiotech.com [fiercebiotech.com]

GSK299423: A Technical Guide to a Novel Bacterial Topoisomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK299423 is a potent, broad-spectrum antibacterial agent that represents a novel class of bacterial topoisomerase inhibitors (NBTIs). This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to this compound. Its unique mode of action, distinct from that of fluoroquinolones, makes it a promising candidate for combating drug-resistant bacterial infections.

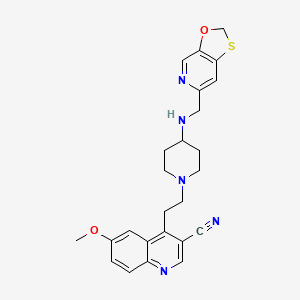

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 6-Methoxy-4-[2-(4-{[(2H-oxathiolo[5,4-c]pyridin-6-yl)methyl]amino}piperidin-1-yl)ethyl]quinoline-3-carbonitrile. Its chemical structure is characterized by a quinoline core linked to a piperidine and an oxathiolopyridine moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-Methoxy-4-[2-(4-{[(2H-oxathiolo[5,4-c]pyridin-6-yl)methyl]amino}piperidin-1-yl)ethyl]quinoline-3-carbonitrile | |

| CAS Number | 1352149-24-6 | |

| Chemical Formula | C25H27N5O2S | |

| Molecular Weight | 461.58 g/mol | |

| SMILES | COc1ccc2c(c1)c(c(cn2)C#N)CCN3CCC(CC3)NCc4cc5c(cn4)OCS5 | |

| Predicted Relative Density | 1.34 g/cm³ | |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action: Inhibition of Type IIA Topoisomerases

This compound exerts its antibacterial effect by targeting and inhibiting bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair.

The mechanism of this compound is fundamentally different from that of fluoroquinolone antibiotics. Instead of stabilizing the cleavage complex, where the DNA is cut, this compound stabilizes a pre-cleavage state of the enzyme-DNA complex. It binds to a transient, non-catalytic pocket at the interface of the GyrA dimer of DNA gyrase, effectively "bridging" the DNA and the enzyme. This binding event prevents the conformational changes required for DNA cleavage and subsequent strand passage, thereby inhibiting the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV. This unique mechanism allows this compound to be effective against many fluoroquinolone-resistant bacterial strains.

Signaling Pathway Disruption

The "signaling pathway" affected by this compound is the critical process of DNA replication and maintenance. By inhibiting DNA gyrase and topoisomerase IV, this compound directly disrupts the cell's ability to manage DNA supercoiling and segregate newly replicated chromosomes, ultimately leading to cell death.

Potency and In Vitro Activity

This compound demonstrates potent inhibitory activity against DNA gyrase from both Gram-positive and Gram-negative bacteria.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Organism | IC50 (nM) | Reference |

| DNA Gyrase Supercoiling | Staphylococcus aureus | 14 | |

| DNA Gyrase Supercoiling | Escherichia coli | 100 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the key methodologies used to characterize this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA, and the inhibition of this activity by this compound.

Workflow:

Detailed Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture (20-30 µL) contains Tris-HCl (pH 7.5), KCl, MgCl₂, DTT, spermidine, and ATP in an aqueous buffer.

-

Component Addition: To the reaction mixture, add relaxed pBR322 plasmid DNA (as the substrate), purified S. aureus or E. coli DNA gyrase, and varying concentrations of this compound (or DMSO as a control).

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA, followed by proteinase K treatment to remove the enzyme.

-

Agarose Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel. Supercoiled and relaxed DNA topoisomers migrate at different rates.

-

Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the extent of inhibition and calculate the IC50 value.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, a process essential for chromosome segregation, and its inhibition by this compound.

Detailed Methodology:

-

Substrate: Kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosomes, is used as the substrate.

-

Reaction Setup: The reaction mixture contains buffer (Tris-HCl pH 7.9, potassium glutamate, magnesium acetate, DTT, spermidine, ATP), kDNA, purified S. aureus or E. coli topoisomerase IV, and this compound at various concentrations.

-

Incubation and Termination: The reaction is incubated at 37°C for 30 minutes and then stopped by the addition of a stop buffer.

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis. Decatenated, relaxed circular DNA minicircles migrate into the gel, while the large kDNA network remains in the well. Inhibition is observed as a decrease in the amount of released minicircles.

X-ray Crystallography

The three-dimensional structure of this compound in complex with S. aureus DNA gyrase and a DNA fragment was determined by X-ray crystallography, providing critical insights into its binding mode.

Methodology Outline:

-

Protein Expression and Purification: The GyrA and GyrB subunits of S. aureus DNA gyrase are overexpressed and purified.

-

Complex Formation: The purified GyrA and GyrB proteins are mixed with a synthetic DNA oligonucleotide and this compound to form the ternary complex.

-

Crystallization: The complex is crystallized using vapor diffusion techniques.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the structure is solved and refined to high resolution.

Conclusion

This compound is a promising novel antibacterial agent with a distinct mechanism of action that circumvents existing resistance to fluoroquinolones. Its potent inhibition of bacterial type IIA topoisomerases through the stabilization of a pre-cleavage DNA-enzyme complex provides a solid foundation for the development of new therapies to combat multidrug-resistant bacteria. The detailed experimental protocols provided in this guide offer a basis for further research and development in this important area of infectious disease.

GSK299423: A Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GSK299423 is a novel bacterial topoisomerase inhibitor (NBTI) with a distinct mechanism of action that confers potent bactericidal activity against a broad spectrum of pathogens, including strains resistant to existing antibiotic classes such as fluoroquinolones. This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for studying this compound's interaction with its primary targets: DNA gyrase and topoisomerase IV. The information presented is intended to support further research and development of this promising class of antibacterial agents.

Mechanism of Action

This compound exerts its antibacterial effect by simultaneously inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.

Unlike fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, this compound binds to a transient, non-catalytic pocket on the enzyme-DNA complex. This binding event stabilizes a pre-cleavage state of the enzyme, preventing the separation of DNA strands and subsequent supercoiling or decatenation activities.[1] The inhibitor essentially "bridges" the DNA and the GyrA dimer interface, close to the active site.[1] This unique mechanism allows this compound to circumvent common resistance mechanisms associated with fluoroquinolones.[1]

The binding of this compound induces a stretched and untwisted conformation of the DNA between the two active sites of the enzyme, which inhibits the double-strand cleavage necessary for topoisomerase activity.[1]

Quantitative Data

The inhibitory potency of this compound has been quantified against DNA gyrase from key bacterial pathogens. While extensive data on its activity against topoisomerase IV is not as readily available in the public domain, its potent dual-targeting nature is widely acknowledged.

Table 1: Inhibitory Activity of this compound against DNA Gyrase

| Enzyme Source | Assay Type | IC50 (nM) | Reference |

| Staphylococcus aureus | DNA Supercoiling | 14 | [1][2] |

| Escherichia coli | DNA Supercoiling | 100 | [2] |

Table 2: Antibacterial Activity (MIC) of this compound

A comprehensive panel of Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial species is not publicly available. However, it has been reported to possess potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including fluoroquinolone-resistant clinical isolates.[1] For context, other novel bacterial topoisomerase inhibitors with similar mechanisms of action exhibit MIC values in the low µg/mL range against susceptible and resistant strains.

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to characterize the activity of this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA, and the inhibition of this process by this compound.

Materials:

-

Relaxed pBR322 plasmid DNA

-

DNA Gyrase enzyme (S. aureus or E. coli)

-

5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL albumin)

-

10 mM ATP solution

-

This compound stock solution (in DMSO)

-

Stop Buffer (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture containing relaxed pBR322 DNA, 5X assay buffer, and sterile water.

-

Add serial dilutions of this compound (or DMSO for the control) to individual reaction tubes.

-

Initiate the reaction by adding DNA gyrase to each tube.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop buffer.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled DNA band for each this compound concentration to determine the IC50 value.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, and the inhibitory effect of this compound.

Materials:

-

Kinetoplast DNA (kDNA)

-

Topoisomerase IV enzyme

-

5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 50 mM MgCl₂, 500 mM potassium glutamate, 50 mM DTT, 5 mM ATP)

-

This compound stock solution (in DMSO)

-

Stop Buffer (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture containing kDNA, 5X assay buffer, and sterile water.

-

Add serial dilutions of this compound (or DMSO for the control) to individual reaction tubes.

-

Initiate the reaction by adding topoisomerase IV to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop buffer.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.

-

Stain the gel and visualize the DNA bands.

-

Quantify the intensity of the decatenated minicircle DNA band to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculate the wells of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a significant advancement in the field of antibacterial drug discovery. Its novel mechanism of action, targeting a pre-cleavage state of DNA gyrase and topoisomerase IV, provides a powerful tool to combat bacterial infections, particularly those caused by fluoroquinolone-resistant strains. The data and protocols presented in this guide offer a foundation for researchers to further explore the potential of this compound and other NBTIs in the ongoing fight against antimicrobial resistance. Further studies are warranted to fully elucidate its activity against a broader range of clinical isolates and to establish a comprehensive profile of its efficacy against topoisomerase IV from various bacterial species.

References

Understanding the Binding Mode of GSK299423 to S. aureus Gyrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK299423 is a potent antibacterial compound belonging to the class of novel bacterial topoisomerase inhibitors (NBTIs). It has demonstrated significant activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth analysis of the binding mode of this compound to its target, DNA gyrase, in S. aureus. Understanding this interaction at a molecular level is crucial for the structure-based design of new and more effective antibacterial agents that can overcome existing resistance mechanisms.

Mechanism of Action

Unlike fluoroquinolones, which stabilize the gyrase-DNA cleavage complex, this compound exhibits a distinct mechanism of action. It binds to a pre-cleavage state of the gyrase-DNA complex. This interaction prevents the double-strand cleavage and subsequent strand passage activities of gyrase, ultimately inhibiting DNA replication and leading to bacterial cell death. Evidence suggests that this compound may induce single-stranded DNA breaks.

Quantitative Analysis of this compound Inhibition

| Parameter | Value | Enzyme | Assay | Reference |

| IC50 | 14 nM | S. aureus DNA Gyrase | Supercoiling Assay | [Bax, B.D. et al. Nature 2010] |

Structural Insights into the Binding Mode

The high-resolution crystal structure of this compound in complex with S. aureus gyrase and a 20-base-pair DNA duplex provides a detailed view of its binding mode.

| PDB ID | Resolution | R-Value Work | R-Value Free | Method | Reference |

| 2XCS | 2.1 Å | 0.183 | 0.214 | X-ray Diffraction | [Bax, B.D. et al. Nature 2010] |

The co-crystal structure reveals that this compound binds at the interface of the two GyrA subunits of the gyrase heterotetramer. The inhibitor sits in a transient, non-catalytic pocket and forms a bridge between the protein and the DNA. This binding site is distinct from the fluoroquinolone binding pocket, which explains the activity of this compound against fluoroquinolone-resistant strains.

The binding of this compound induces a conformational change in the DNA, causing it to be in a stretched and untwisted state. This altered DNA conformation is thought to inhibit the strand cleavage and passage mechanism of the enzyme.

Experimental Protocols

Detailed, step-by-step experimental protocols for the key experiments are crucial for reproducibility and further research. The following sections outline the methodologies used to characterize the binding of this compound to S. aureus gyrase.

Cloning, Expression, and Purification of S. aureus Gyrase

A truncated fusion protein of S. aureus GyrB and GyrA subunits was utilized for the crystallization studies. This construct, often referred to as the "GyrBA fusion truncate," facilitates the formation of stable protein-DNA complexes suitable for structural analysis.

Logical Workflow for Protein Production

Caption: Workflow for cloning, expression, and purification of S. aureus gyrase.

S. aureus Gyrase Supercoiling Assay

This assay is fundamental for determining the inhibitory activity of compounds like this compound. It measures the conversion of relaxed plasmid DNA to its supercoiled form by gyrase in the presence of ATP.

Experimental Workflow for Supercoiling Assay

Caption: Experimental workflow for the S. aureus gyrase supercoiling assay.

X-ray Crystallography of the this compound-S. aureus Gyrase-DNA Complex

The determination of the three-dimensional structure of the ternary complex was achieved through X-ray crystallography. While the precise crystallization conditions for the this compound complex are not detailed in publicly available literature, the general workflow is outlined below.

General Workflow for X-ray Crystallography

Caption: General workflow for X-ray crystallography of the ternary complex.

Molecular Interactions

The binding of this compound to the S. aureus gyrase-DNA complex is stabilized by a network of molecular interactions.

Signaling Pathway of Inhibition

Caption: Inhibition pathway of this compound on S. aureus gyrase.

Conclusion

This compound represents a significant advancement in the development of new antibacterial agents. Its novel mechanism of action, targeting a pre-cleavage state of the S. aureus gyrase-DNA complex at a site distinct from fluoroquinolones, provides a promising strategy to combat drug-resistant bacteria. The detailed structural and functional understanding of its binding mode, as outlined in this guide, serves as a critical foundation for the rational design and optimization of the next generation of NBTIs. Further studies to determine a broader range of quantitative binding parameters would provide an even more complete picture of its interaction and could further aid in these drug discovery efforts.

The Role of GSK299423 in Stabilizing the Pre-Cleavage Enzyme-DNA Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK299423 is a pioneering member of the novel bacterial topoisomerase inhibitors (NBTIs), a class of antibiotics with a distinct mechanism of action that circumvents existing resistance to fluoroquinolones. This technical guide delves into the core function of this compound: the stabilization of the pre-cleavage enzyme-DNA complex. Through a comprehensive review of the available literature, this document outlines the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate the unique mechanism of this potent antibacterial agent.

Introduction: A Novel Approach to Topoisomerase Inhibition

Bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that regulate DNA topology, making them validated targets for antibacterial drugs.[1] For decades, fluoroquinolones have been the cornerstone of topoisomerase-targeted therapy. However, the rise of resistance has necessitated the discovery of new agents with novel mechanisms. This compound emerged from these efforts as a potent inhibitor of DNA gyrase.[2] Unlike fluoroquinolones, which trap the enzyme in a post-cleavage state (the cleavage complex), this compound stabilizes a preceding conformation, the pre-cleavage complex, effectively inhibiting the enzyme's catalytic cycle at an earlier stage.[2] This unique mechanism of action allows this compound to be active against fluoroquinolone-resistant strains.[2]

Mechanism of Action: Freezing the Molecular Machine

The catalytic cycle of DNA gyrase involves a series of conformational changes to bind, cleave, and religate DNA. This compound intervenes in this process by binding to a transient, non-catalytic pocket at the interface of the GyrA dimer and the DNA.[1] This binding event has several key consequences:

-

Bridging Interaction: The inhibitor acts as a molecular bridge, simultaneously interacting with both the protein and the DNA backbone.[1]

-

DNA Distortion: The binding of this compound induces a stretched and untwisted conformation of the DNA between the two active sites of the gyrase enzyme.[2]

-

Prevention of Double-Strand Cleavage: By locking the enzyme-DNA complex in this pre-cleavage state, this compound allosterically inhibits the conformational changes required for the enzyme to perform a double-strand break on the DNA.[2]

-

Stabilization of a Single-Stranded Nick: Evidence suggests that the stabilized complex may involve a single-stranded DNA cleavage, further halting the progression of the catalytic cycle.[2]

This mechanism is fundamentally different from that of fluoroquinolones, which bind to the complex after DNA cleavage has occurred, preventing religation. The binding site of this compound is distinct from the fluoroquinolone binding pocket, explaining its efficacy against resistant pathogens.[2]

Signaling Pathway Diagram

Caption: Mechanism of this compound inhibition of DNA gyrase.

Quantitative Data

| Parameter | Enzyme | Organism | Value | Reference |

| IC50 | DNA Gyrase Supercoiling | Staphylococcus aureus | 14 nM | [2] |

| IC50 | DNA Gyrase Supercoiling | Escherichia coli | 100 nM | [2] |

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature and by commercial suppliers for assessing the activity of DNA gyrase and topoisomerase IV inhibitors.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA, a process that can be visualized by agarose gel electrophoresis.

Materials:

-

Relaxed pBR322 DNA (substrate)

-

S. aureus or E. coli DNA Gyrase

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM DTT, 9 mM ATP, 250 mM Potassium Glutamate)

-

This compound (or other inhibitor) dissolved in DMSO

-

Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and sterile water.

-

Add varying concentrations of this compound (typically a serial dilution). Include a no-inhibitor control and a no-enzyme control.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reactions by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

-

Quantify the band intensities to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to resolve catenated kinetoplast DNA (kDNA) into individual minicircles.

Materials:

-

Kinetoplast DNA (kDNA) (substrate)

-

S. aureus or E. coli Topoisomerase IV

-

5X Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM MgCl2, 500 mM NaCl, 5 mM DTT, 5 mM ATP)

-

This compound (or other inhibitor) dissolved in DMSO

-

Stop Solution/Loading Dye

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reaction mixtures on ice, similar to the supercoiling assay, but using kDNA as the substrate.

-

Add a range of this compound concentrations to the respective tubes.

-

Start the reaction by adding topoisomerase IV.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reactions with Stop Solution/Loading Dye.

-

Analyze the products on a 1% agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Stain and visualize the gel. The reduction in the amount of decatenated product indicates inhibition.

-

Quantify the results to determine the IC50 value.

Experimental Workflow Diagram

Caption: General workflow for in vitro topoisomerase inhibition assays.

Conclusion and Future Directions

This compound represents a significant advancement in the field of antibacterial research, offering a mechanism of action that effectively circumvents fluoroquinolone resistance. Its ability to stabilize the pre-cleavage DNA gyrase-DNA complex highlights a vulnerability in the enzyme's catalytic cycle that can be exploited for therapeutic intervention. While the available quantitative data robustly demonstrates its potency, a more detailed characterization of its binding affinity and kinetics would provide a deeper understanding of its interaction with the target and could further guide the development of next-generation NBTIs. Future research should focus on obtaining these kinetic parameters and expanding the antibacterial spectrum and pharmacokinetic properties of this promising class of inhibitors.

References

An In-depth Technical Guide to the Antibacterial Spectrum of GSK299423

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of GSK299423, a novel bacterial topoisomerase inhibitor (NBTI). The document details its in vitro activity against a broad range of bacterial pathogens, outlines the experimental methodologies used to determine its efficacy, and illustrates its mechanism of action.

This compound is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, essential enzymes that control DNA topology during replication, transcription, and repair.[1][2] Its mechanism of action is distinct from that of fluoroquinolones, allowing it to circumvent existing resistance to this established class of antibiotics.[1][3] this compound and its close analog, gepotidacin (GSK2140944), which is in clinical development, represent a promising new class of antibacterial agents.[4][5][6][7][8][9][10] This guide primarily presents data for gepotidacin (GSK2140944) as a representative of this class, reflecting the publicly available data for compounds of this type.

Antibacterial Spectrum: In Vitro Activity

The in vitro activity of this class of novel bacterial topoisomerase inhibitors has been evaluated against a comprehensive panel of Gram-positive and Gram-negative bacterial isolates. The data, summarized as Minimum Inhibitory Concentration (MIC) values, demonstrate a broad spectrum of activity. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Gram-Positive Aerobes

The compound class demonstrates potent activity against a variety of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.

Table 1: In Vitro Activity of Gepotidacin (GSK2140944) against Gram-Positive Aerobes [11]

| Bacterial Species | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |

| Staphylococcus aureus (all) | 303 | 0.25 | 0.5 | 0.03 - 1 |

| - Methicillin-susceptible (MSSA) | 100 | 0.25 | 0.5 | 0.06 - 1 |

| - Methicillin-resistant (MRSA) | 101 | 0.25 | 0.5 | 0.06 - 1 |

| Coagulase-negative staphylococci | 102 | 0.12 | 0.5 | 0.03 - 1 |

| Streptococcus pneumoniae (all) | 299 | 0.25 | 0.25 | ≤0.015 - 1 |

| - Penicillin-susceptible | 124 | 0.25 | 0.25 | ≤0.015 - 0.5 |

| - Penicillin-non-susceptible | 175 | 0.25 | 0.25 | ≤0.015 - 1 |

| β-hemolytic streptococci | 100 | 0.25 | 0.5 | 0.03 - 1 |

| Viridans group streptococci | 105 | 0.12 | 0.5 | ≤0.015 - 1 |

Gram-Negative Aerobes

The activity against Gram-negative bacteria is also notable, with potent inhibition of key respiratory pathogens and Enterobacteriaceae.

Table 2: In Vitro Activity of Gepotidacin (GSK2140944) against Gram-Negative Aerobes [11]

| Bacterial Species | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |

| Haemophilus influenzae | 82 | 0.5 | 2 | 0.06 - 4 |

| Haemophilus parainfluenzae | 19 | 1 | 4 | 0.25 - 4 |

| Escherichia coli | 50 | 1 | 2 | 0.25 - 8 |

| Enterobacter spp. | 20 | 4 | 32 | 1 - >32 |

| Klebsiella spp. | 20 | 4 | 8 | 1 - >32 |

| Other Enterobacteriaceae | 10 | - | - | 2 - 16 |

Experimental Protocols

The following sections detail the standardized methodologies for determining the antibacterial activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Bacterial isolates are cultured on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood for staphylococci and streptococci, Chocolate agar for Haemophilus spp., and MacConkey agar for Enterobacteriaceae) at 35°C for 18-24 hours.

-

Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

This compound is serially diluted (typically two-fold) in CAMHB in 96-well microtiter plates to cover a range of concentrations.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension.

-

A growth control well (containing inoculum but no drug) and a sterility control well (containing broth only) are included.

-

The plates are incubated at 35°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus spp., incubation is performed in an atmosphere of 5% CO₂.

-

-

Interpretation of Results:

-

The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol: Time-Kill Kinetic Assay

-

Preparation of Bacterial Culture:

-

A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in CAMHB.

-

-

Exposure to Antimicrobial Agent:

-

This compound is added to the bacterial cultures at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

-

A growth control culture without the antimicrobial agent is included.

-

-

Sampling and Viable Cell Counting:

-

Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Serial dilutions of each aliquot are plated onto appropriate agar plates.

-

The plates are incubated for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

The results are plotted as log₁₀ CFU/mL versus time.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL.

-

Mechanism of Action and Cellular Pathway

This compound targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA within the bacterial cell. Inhibition of these enzymes leads to disruption of DNA replication and repair, ultimately resulting in bacterial cell death.

The following diagram illustrates the general workflow for determining the antibacterial spectrum of a compound like this compound.

References

- 1. | BioWorld [bioworld.com]

- 2. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chimia.ch [chimia.ch]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jmilabs.com [jmilabs.com]

In-Depth Technical Guide: GSK299423 - A Novel Bacterial Topoisomerase Inhibitor Active Against Fluoroquinolone-Resistant Strains

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK299423 is a novel bacterial topoisomerase inhibitor (NBTI) that has demonstrated potent in vitro activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including clinically significant fluoroquinolone-resistant strains. Its unique mechanism of action, which differs fundamentally from that of fluoroquinolones, allows it to bypass common resistance pathways associated with this established class of antibiotics. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, in vitro activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound targets bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination. Unlike fluoroquinolones, which stabilize the covalent complex between the topoisomerase and cleaved DNA (cleaved-complex), this compound acts earlier in the catalytic cycle. It stabilizes a pre-cleavage state of the enzyme-DNA complex, thereby preventing DNA strand separation and subsequent double-strand cleavage.[1] This distinct mechanism of action is the basis for its efficacy against bacterial strains that have developed resistance to fluoroquinolones through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.

The binding site of this compound on the DNA gyrase-DNA complex is different from the fluoroquinolone binding site.[1] This further explains the lack of cross-resistance between this compound and fluoroquinolones.

Caption: Mechanism of this compound vs. Fluoroquinolones.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against bacterial DNA gyrase and broad-spectrum antibacterial activity. While comprehensive quantitative data from the primary literature's supplementary materials were not accessible for this review, the available information indicates significant potential.

Enzymatic Inhibition

This compound is a potent inhibitor of Staphylococcus aureus DNA gyrase supercoiling with a reported IC50 of 14 nM.[1]

| Target Enzyme | Organism | Assay | IC50 (nM) |

| DNA Gyrase | Staphylococcus aureus | Supercoiling | 14 |

Note: Detailed IC50 values against a wider range of bacterial topoisomerases were not available in the reviewed literature.

Antibacterial Spectrum

This compound exhibits potent activity against a wide array of Gram-positive and Gram-negative bacterial pathogens.[1] Significantly, this includes clinical isolates that possess fluoroquinolone resistance due to mutations in DNA gyrase and topoisomerase IV.

Note: Specific Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of fluoroquinolone-resistant strains with defined mutations were not available in the public domain at the time of this review. The primary publication by Bax et al. in Nature (2010) indicates the existence of this data in its supplementary information, which could not be retrieved.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and other novel bacterial topoisomerase inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of an antibacterial agent against aerobic bacteria.

Materials:

-

Bacterial strains (including fluoroquinolone-resistant isolates)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (or other test compound) stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Drug Dilution: a. Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL (or 100 µL depending on the desired final volume after adding inoculum). b. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Inoculation: a. Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL (or 200 µL).

-

Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Bacterial strain of interest

-

CAMHB or other suitable broth

-

This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile culture tubes

-

Incubator with shaking capabilities

-

Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

-

Inoculum Preparation: a. Prepare an overnight culture of the test organism. b. Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

-

Assay Setup: a. Prepare culture tubes containing CAMHB with the desired concentrations of this compound. b. Include a growth control tube without any antibiotic. c. Inoculate each tube with the prepared bacterial suspension.

-

Incubation and Sampling: a. Incubate the tubes at 37°C with constant agitation. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). b. Plate a known volume of the appropriate dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies (CFU) on the plates that yield 30-300 colonies.

-

Data Analysis: a. Calculate the CFU/mL for each time point and treatment condition. b. Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. c. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of compounds like this compound.

Materials:

-

Purified bacterial DNA gyrase (e.g., from S. aureus or E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer (containing ATP, MgCl2, KCl, DTT, and spermidine)

-

This compound at various concentrations

-

Stop solution (e.g., EDTA, SDS, proteinase K)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Reaction Setup: a. On ice, prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. b. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition and Incubation: a. Add a predetermined amount of DNA gyrase to each reaction tube (except the negative control). b. Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: a. Stop the reaction by adding the stop solution. b. Incubate with proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: a. Load the reaction products onto an agarose gel. b. Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.

-

Visualization and Analysis: a. Stain the gel with a DNA staining agent and visualize it under UV light. b. Supercoiled DNA will migrate faster than relaxed DNA. c. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each this compound concentration. d. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles and the inhibitory effect of the test compound.

Materials:

-

Purified bacterial topoisomerase IV

-

Kinetoplast DNA (kDNA), a network of catenated minicircles

-

Topoisomerase IV assay buffer (containing ATP, MgCl2, and other necessary components)

-

This compound at various concentrations

-

Stop solution

-

Agarose gel electrophoresis system

-

DNA staining agent

-

Gel imaging system

Procedure:

-

Reaction Setup: a. Prepare reaction mixtures on ice containing the assay buffer, kDNA, and different concentrations of this compound. b. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition and Incubation: a. Add topoisomerase IV to the reaction tubes. b. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: a. Stop the reactions by adding the stop solution.

-

Agarose Gel Electrophoresis: a. Load the samples onto an agarose gel. b. Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network. The large kDNA network remains in the well, while the smaller, decatenated minicircles migrate into the gel.

-

Visualization and Analysis: a. Stain the gel and visualize the DNA bands. b. The amount of decatenated minicircles is proportional to the enzyme's activity. c. Quantify the intensity of the decatenated DNA bands to determine the percentage of inhibition for each this compound concentration and calculate the IC50.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro evaluation of a novel antibacterial agent like this compound.

Caption: In Vitro Evaluation Workflow.

Conclusion

This compound represents a promising class of antibacterial agents with a novel mechanism of action that effectively circumvents fluoroquinolone resistance. Its potent inhibition of bacterial type IIA topoisomerases through the stabilization of a pre-cleavage DNA-enzyme complex provides a distinct advantage over existing therapies. While further investigation and public availability of comprehensive in vitro susceptibility data are needed, the foundational research on this compound and the progression of related compounds like gepotidacin into clinical trials underscore the potential of this class of inhibitors to address the growing challenge of antimicrobial resistance. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this compound and other novel bacterial topoisomerase inhibitors.

References

The Rise and Apparent Stall of a Novel Antibacterial Candidate: A Technical Guide to GSK299423

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against antimicrobial resistance, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. GSK299423 emerged from the laboratories of GlaxoSmithKline as a promising candidate, a member of a new class of bacterial topoisomerase inhibitors (NBTIs). These compounds offered a distinct advantage over the widely used fluoroquinolones by targeting bacterial DNA gyrase and topoisomerase IV through a different binding mode, thereby circumventing existing resistance mechanisms.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental history of this compound, including detailed experimental protocols and a summary of its known biological activity.

Discovery and Development History

This compound was first disclosed to the scientific community in a seminal 2010 publication in Nature by Bax et al.[3][4][5][6] This work unveiled a new class of antibacterial agents with potent and broad-spectrum activity. The discovery was a significant breakthrough, offering a potential solution to the growing threat of fluoroquinolone-resistant bacteria.[3]

The development of Novel Bacterial Topoisomerase Inhibitors (NBTIs) was pioneered by GlaxoSmithKline and Aventis Pharma AG.[2] While other NBTIs, such as viquidacin (NXL-101), were advanced into clinical trials, some were discontinued due to safety concerns, such as cardiotoxicity.[7]

The development trajectory of this compound appears to have stalled in the early preclinical stages. Publicly available information, including the compound's Wikipedia entry, indicates that no animal studies or human clinical trials have been reported.[8] GlaxoSmithKline's clinical development focus in the NBTI class has since shifted to other molecules, most notably gepotidacin (GSK2140944), which has progressed to Phase 3 clinical trials for uncomplicated urinary tract infections and gonorrhea.[9][10][11] The lack of further publications or clinical trial registrations for this compound strongly suggests its development was discontinued, likely due to undisclosed preclinical findings or a strategic prioritization of other candidates within GSK's antibiotic pipeline.[9][12][13]

Drug Discovery and Development Workflow

The discovery of a novel antibacterial agent like this compound typically follows a multi-stage process, from initial identification to potential clinical development.

Caption: A generalized workflow for antibacterial drug discovery and development.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, repair, and segregation, making them validated targets for antibacterial drugs.

The mechanism of this compound is distinct from that of fluoroquinolones. While fluoroquinolones stabilize the enzyme-DNA complex after DNA cleavage, this compound stabilizes a pre-cleavage state of the complex.[3] It binds to a transient, non-catalytic pocket at the interface of the GyrA dimer and bridges the DNA. This binding action inhibits the double-strand DNA cleavage and the subsequent conformational changes required for the topoisomerase reaction.[3] This unique mechanism of action is the basis for its activity against fluoroquinolone-resistant strains.

Signaling Pathway: Inhibition of Bacterial DNA Replication

The following diagram illustrates the role of DNA gyrase and topoisomerase IV in bacterial DNA replication and the inhibitory action of this compound.

Caption: Inhibition of bacterial DNA replication by this compound.

Quantitative Data

While extensive quantitative data for this compound is not publicly available, the initial publication by Bax et al. highlighted its potent activity.[3] The following table summarizes the known inhibitory concentration and provides a comparative context with another NBTI from GSK, gepotidacin (GSK2140944), which is in late-stage clinical development.

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound | S. aureus DNA Gyrase | Supercoiling | 14 | [3] |

| Gepotidacin (GSK2140944) | S. aureus DNA Gyrase | Supercoiling | 150 | [11] |

| Gepotidacin (GSK2140944) | S. aureus Topoisomerase IV | Decatenation | 653 | [11] |

Minimum Inhibitory Concentrations (MICs)

| Organism (Number of Isolates) | Gepotidacin (GSK2140944) MIC50 (µg/mL) | Gepotidacin (GSK2140944) MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (303) | 0.25 | 0.5 | [4] |

| - Methicillin-resistant (101) | 0.25 | 0.5 | [4] |

| - Methicillin-susceptible (100) | 0.25 | 0.5 | [4] |

| Streptococcus pneumoniae (299) | 0.25 | 0.25 | [4] |

| Haemophilus influenzae (82) | 0.5 | 2 | [4] |

| Escherichia coli (50) | 1 | 2 | [4] |

| Enterobacter spp. (20) | 4 | 32 | [4] |

| Klebsiella spp. (20) | 4 | 8 | [4] |

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA, and the inhibition of this activity by a test compound.

Materials:

-

Relaxed pBR322 plasmid DNA

-

E. coli or S. aureus DNA gyrase (GyrA and GyrB subunits)

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., containing SDS and a loading dye)

-

Agarose gel, TBE buffer, ethidium bromide, and gel electrophoresis apparatus

Procedure:

-

Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and water.

-

Add the test compound at various concentrations to the reaction tubes. Include a no-compound control and a no-enzyme control.

-

Initiate the reaction by adding a pre-incubated mixture of GyrA and GyrB subunits.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

-

Quantify the amount of supercoiled DNA in each lane to determine the IC50 of the test compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (or other appropriate broth for the test organism)

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

This compound or other test compounds serially diluted in broth

-

Positive control (broth with inoculum, no drug) and negative control (broth only) wells

Procedure:

-

Dispense a fixed volume of broth into all wells of the microtiter plate.

-

Create a two-fold serial dilution of the test compound across the wells of the plate.

-

Add the standardized bacterial inoculum to each well (except the negative control).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Synthesis of this compound

The precise, proprietary synthesis route for this compound is not publicly disclosed. However, based on its quinoline core structure, a plausible synthetic approach can be outlined, drawing from established methods for quinolone synthesis.

Caption: A representative synthetic pathway for a quinoline-based compound like this compound.

Conclusion